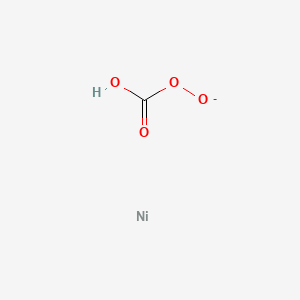

Nickel;carbonate;hydroxide

Description

Properties

CAS No. |

12122-15-5 |

|---|---|

Molecular Formula |

CHNiO4-3 |

Molecular Weight |

135.71 g/mol |

IUPAC Name |

nickel;carbonate;hydroxide |

InChI |

InChI=1S/CH2O3.Ni.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/p-3 |

InChI Key |

JYWFZRGLNFLXLL-UHFFFAOYSA-K |

Canonical SMILES |

C(=O)(O)O[O-].[Ni] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Structure: A Technical Guide to Nickel Carbonate Hydroxide Crystal Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of nickel carbonate hydroxide (B78521). Nickel carbonate hydroxide and its various hydrated forms are of significant interest in diverse fields, including catalysis, energy storage, and potentially in pharmaceutical applications as precursors or catalysts. A thorough understanding of its crystal structure is paramount for elucidating structure-property relationships and for the rational design of novel materials. This document details the crystallographic parameters, experimental protocols for synthesis and analysis, and a visual workflow for crystal structure determination.

Crystallographic Data of Nickel Carbonate Hydroxide

The crystal structure of nickel carbonate hydroxide can exist in several phases, with the specific structure depending on the synthesis conditions and degree of hydration. The most commonly reported phases include a hydrated nickel carbonate hydroxide, often identified as Ni₂(CO₃)(OH)₂·4H₂O, and an orthorhombic phase. The exact crystal phase of metal carbonate hydroxides can sometimes be ambiguous and may require thorough investigation for definitive identification[1][2].

Below is a summary of the crystallographic data reported for different nickel carbonate hydroxide compounds.

| Compound/Formula | Crystal System | Space Group | Lattice Parameters (Å) | JCPDS No. | Reference |

| Ni₂(CO₃)(OH)₂·4H₂O | Monoclinic | Not Specified | a = 3.08044, b = 12.1303, c = 9.59443 | 00-038-0714 | [1] |

| Nickel Carbonate Hydroxide | Orthorhombic | Not Specified | Not Specified | 29-0868 | [3] |

| Ni(OH)₂ (for comparison) | Hexagonal | Not Specified | Not Specified | 04-016-2986 | [4] |

| Ni(OH)₂ (for comparison) | Monoclinic | C2/m | a = 14.68, b = 3.16, c = 5.47, β = 97.08° | Not Applicable | [5] |

| Nickel Oxide Carbonate Hydroxide | Not Specified | Not Specified | Not Specified | 04-022-1661 | [6] |

Note: Detailed atomic coordinates and Wyckoff positions are often found in specialized crystallographic databases and may not always be present in general literature.

Experimental Protocols

The synthesis and structural characterization of nickel carbonate hydroxide are crucial steps in its analysis. The following sections detail common experimental methodologies.

Synthesis of Nickel Carbonate Hydroxide

A prevalent method for synthesizing nickel carbonate hydroxide, particularly in nanostructured forms, is the hydrothermal or solvothermal method[7][8][9]. These methods offer good control over crystallinity, morphology, and particle size[6].

Hydrothermal Synthesis of Ni₂(CO₃)(OH)₂·4H₂O Nanostructures:

This protocol is adapted from a method used to produce hierarchical mesoporous structures of nickel carbonate hydroxide hydrate[1][2].

-

Precursor Solution Preparation:

-

Dissolve 2.5 mmol of nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) in 200 mL of deionized water.

-

In a separate beaker, dissolve 5 mmol of ammonium (B1175870) bicarbonate (NH₄HCO₃) in 50 mL of deionized water.

-

-

Mixing and pH Adjustment:

-

Mix the two solutions and stir for 10 minutes.

-

Adjust the pH of the resulting solution to approximately 6.5 by adding citric acid (0.1 g/mL in deionized water) while stirring.

-

-

Hydrothermal Treatment:

-

Transfer the final solution to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave at 120°C overnight.

-

-

Product Recovery:

-

After the autoclave has cooled to room temperature, collect the precipitate by centrifugation or filtration.

-

Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors.

-

Dry the final product in an oven at a suitable temperature (e.g., 60-80°C).

-

The hydrolysis of urea (B33335) can also be employed to gradually release hydroxide and carbonate ions, facilitating the controlled precipitation of nickel carbonate hydroxide[3][6][8].

Crystal Structure Analysis

Powder X-ray Diffraction (XRD):

XRD is the primary technique for determining the crystal structure of polycrystalline materials like nickel carbonate hydroxide[1][2].

-

Sample Preparation: The synthesized and dried nickel carbonate hydroxide powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

-

Data Collection:

-

An X-ray diffractometer with a monochromatic X-ray source (commonly Cu Kα radiation) is used.

-

The sample is scanned over a range of 2θ angles (e.g., 10-80 degrees).

-

The diffraction pattern, a plot of intensity versus 2θ, is recorded.

-

-

Data Analysis:

-

The positions (2θ values) and intensities of the diffraction peaks are determined.

-

The experimental diffraction pattern is compared with standard patterns from crystallographic databases (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS, now the International Centre for Diffraction Data - ICDD) to identify the crystalline phase(s) present[1][2]. For example, the diffraction pattern of a synthesized sample can be matched with JCPDS No. 00-038-0714 to identify it as Ni₂(CO₃)(OH)₂·4H₂O[1][2].

-

The lattice parameters can be calculated from the peak positions using Bragg's Law.

-

The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation. A broad full width at half maximum (FWHM) of the peaks can indicate a nanostructured morphology[1][2].

-

Further Characterization Techniques:

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to confirm the presence of functional groups such as carbonate (CO₃²⁻) and hydroxyl (OH⁻) ions in the structure[3]. For instance, in FTIR spectra, broad absorption bands around 3450-3600 cm⁻¹ are indicative of O-H stretching vibrations, while peaks around 1400-1500 cm⁻¹ and 830 cm⁻¹ correspond to the stretching and bending modes of the carbonate group, respectively[1][3].

-

Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology, particle size, and hierarchical structure of the synthesized material[1].

-

Extended X-ray Absorption Fine Structure (EXAFS): EXAFS can provide information on the local atomic environment of the nickel atoms, such as Ni-O and Ni-Ni interatomic distances and coordination numbers[1][2].

Visualized Workflow for Crystal Structure Analysis

The following diagram illustrates the logical workflow from the synthesis of nickel carbonate hydroxide to the final determination of its crystal structure.

Caption: Workflow for the synthesis and crystal structure analysis of nickel carbonate hydroxide.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Hierarchical nickel carbonate hydroxide nanostructures for photocatalytic hydrogen evolution from water splitting - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00977G [pubs.rsc.org]

- 3. Morphology-controlled synthesis of a NiCo-carbonate layered double hydroxide as an electrode material for solid-state asymmetric supercapacitors - Materials Advances (RSC Publishing) DOI:10.1039/D3MA01008B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. electrochemsci.org [electrochemsci.org]

- 9. Nanosheet-based hierarchical Ni(2)(CO(3))(OH)(2) microspheres with weak crystallinity for high-performance supercapacitor - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical modeling of nickel carbonate hydroxide electronic properties

An In-depth Technical Guide to the Theoretical Modeling of Nickel Carbonate Hydroxide (B78521) Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel carbonate hydroxide [Ni₂(CO₃)(OH)₂] and its related structures are materials of significant interest in catalysis, energy storage, and potentially in biological interactions. Understanding the electronic properties of these materials is crucial for designing novel applications, from developing efficient supercapacitors to understanding their toxicological or therapeutic profiles. Theoretical modeling, primarily through Density Functional Theory (DFT), offers a powerful lens to investigate these properties at the atomic scale.

This technical guide provides a comprehensive overview of the theoretical modeling of nickel carbonate hydroxide's electronic properties. Due to the nascent stage of research in this specific area, this document outlines a "best-practice" protocol for such modeling, drawing upon established methodologies for closely related nickel compounds like nickel hydroxide [Ni(OH)₂] and nickel oxide (NiO). It summarizes known experimental data and theoretical results from analogous systems to provide a robust framework for future research.

Structural and Physicochemical Properties

A precise understanding of the crystal structure is the foundational step for any theoretical model. Nickel carbonate hydroxide can exist in various stoichiometries, such as Ni₂(CO₃)(OH)₂ and Ni₃(CO₃)(OH)₄.[1][2] The crystal structure has been reported as both monoclinic and orthorhombic, suggesting that the atomic arrangement is sensitive to synthesis conditions.[3] For modeling purposes, it is critical to start with an experimentally validated crystal structure, typically obtained from X-ray diffraction (XRD) data.

Table 1: Known Structural and Experimental Properties of Nickel Carbonate Hydroxide and Related Compounds

| Property | Value / Observation | Compound | Reference |

| Crystal System | Monoclinic | Ni₂(CO₃)(OH)₂·4H₂O | [4][5] |

| Orthorhombic | Nickel Cobalt Carbonate Hydroxide | [3] | |

| Synthesis Method | Hydrothermal | Ni₂(CO₃)(OH)₂·4H₂O | [4][5] |

| Chemical Precipitation | α-Ni(OH)₂ | [6] | |

| Experimental Optical Band Gap | 2.64 - 2.74 eV | α-Ni(OH)₂ nanoparticles | [6] |

| Redox Process | Ni²⁺/Ni³⁺ transition at ~1.39 V | Ni(OH)₂ | [7] |

Theoretical Modeling: A "Best-Practice" Protocol

The following section details a recommended protocol for performing DFT calculations to determine the electronic properties of nickel carbonate hydroxide. This protocol is synthesized from methodologies applied to similar strongly correlated nickel-based materials.

Computational Approach: Density Functional Theory (DFT)

DFT is the most widely used first-principles method for calculating the electronic structure of materials. For transition metal compounds like nickel carbonate hydroxide, standard DFT approximations (like LDA and GGA) can be insufficient due to the self-interaction error, which incorrectly describes the localized d-electrons of nickel.

Therefore, a DFT+U approach is highly recommended.[5] This method adds a Hubbard U term to the DFT functional to better account for the strong on-site Coulomb repulsion of the Ni 3d electrons, leading to more accurate predictions of band gaps and magnetic moments.

Suggested Computational Parameters

Table 2: Recommended DFT+U Parameters for Modeling Nickel Carbonate Hydroxide

| Parameter | Recommended Value / Method | Justification |

| DFT Functional | GGA (PBE) + U | A common and well-tested approach for transition metal oxides and hydroxides. |

| Hubbard U for Ni | 4.0 - 7.0 eV | This range is typical for nickel oxides and hydroxides and should be tested to match experimental band gaps or photoemission spectra. A value of 4.6 eV has been used for NiO.[8] |

| Plane-Wave Cutoff Energy | ≥ 500 eV | Ensures convergence of the total energy and electronic structure. |

| K-point Mesh | Monkhorst-Pack grid; density should be tested for convergence (e.g., start with 4x4x4 for a typical unit cell). | Sufficient sampling of the Brillouin zone is crucial for accurate electronic properties. |

| Convergence Criteria | Energy: 10⁻⁵ eV; Forces: 0.01 eV/Å | Standard criteria for achieving a well-relaxed geometric structure and accurate electronic ground state. |

| Software | VASP, Quantum ESPRESSO, SIESTA | Widely used and well-documented plane-wave DFT codes. |

Modeling Workflow

The process of theoretically determining the electronic properties follows a systematic workflow. This involves starting with a crystal structure, optimizing it, and then performing calculations to extract the desired electronic data.

Key Electronic Properties and Expected Results

While specific calculated data for nickel carbonate hydroxide is scarce, we can infer expected properties from its constituent parts (Ni(OH)₂ and carbonate groups) and from data on related materials.

Band Structure and Band Gap

The band structure describes the energy levels available for electrons in the material. The separation between the highest occupied band (valence band maximum, VBM) and the lowest unoccupied band (conduction band minimum, CBM) is the band gap (E_g).

-

For β-Ni(OH)₂, DFT+U calculations predict a direct band gap of approximately 3.5 eV.[5] The VBM is primarily composed of O 2p orbitals, while the CBM is dominated by Ni 3d orbitals.[5]

-

Experimental results for α-Ni(OH)₂ nanoparticles show an optical band gap in the range of 2.64-2.74 eV.[6]

-

It is expected that nickel carbonate hydroxide will also be a semiconductor with a band gap likely in the 3.0 - 4.0 eV range. The presence of the carbonate group (CO₃²⁻) may influence the band edges compared to pure Ni(OH)₂.

Density of States (DOS)

The DOS provides information about the number of available electronic states at each energy level. The partial DOS (pDOS) further decomposes this into contributions from different atoms and orbitals, offering insight into chemical bonding.

-

In related nickel hydroxides and oxyhydroxides, the states near the Fermi level are dominated by Ni 3d and O 2p orbitals.[4]

-

The valence band is expected to have significant contributions from O 2p states (from both hydroxide and carbonate groups) hybridized with Ni 3d states.

-

The conduction band is expected to be primarily composed of unoccupied Ni 3d states.

Table 3: Theoretically Calculated Electronic Properties of Related Nickel Compounds

| Property | Value | Compound | Method | Reference |

| Band Gap | ~3.5 eV (Direct) | β-Ni(OH)₂ | DFT+U | [5] |

| Band Gap | 0.001 eV | Ni(OH)₂-BN Heterostructure | DFT | [1] |

| Band Gap | 0.93 eV (Indirect) | NiO | GGA | [8] |

| Band Gap | 4.0 eV (Experimental) | NiO | - | [8] |

| Magnetic State | Antiferromagnetic | β-Ni(OH)₂ | DFT+U | [5] |

Logical Relationships in Modeling

The accuracy of the predicted electronic properties is critically dependent on the initial structural model and the chosen computational parameters. The diagram below illustrates these dependencies.

Conclusion and Future Directions

The theoretical modeling of nickel carbonate hydroxide's electronic properties is an emerging field with significant potential. While direct computational data for this specific material is not yet widely published, robust and reliable predictions can be made using established DFT+U methodologies that have been successfully applied to related nickel compounds.

Future research should focus on:

-

Systematic DFT+U Studies: Performing calculations on experimentally verified crystal structures of nickel carbonate hydroxide to establish a benchmark for its electronic properties.

-

Exploring Stoichiometries: Investigating how different ratios of carbonate and hydroxide, as well as hydration levels, affect the band structure and DOS.

-

Surface and Defect Chemistry: Modeling the electronic properties of surfaces and the impact of defects (like oxygen vacancies), which are crucial for catalytic and electrochemical applications.

-

Validation with Experiment: Comparing calculated properties with experimental techniques such as UV-visible spectroscopy, X-ray absorption spectroscopy (XAS), and photoemission spectroscopy (PES) to refine the theoretical models.

By following the protocols and considering the insights outlined in this guide, researchers can effectively employ theoretical modeling to accelerate the discovery and design of new technologies based on nickel carbonate hydroxide.

References

- 1. Nickel carbonate hydroxide | CH4Ni3O7 | CID 13090915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nickel carbonate hydroxide (Ni3(CO3)(OH)4), hydrate | CH3NiO5 | CID 86176052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Morphology-controlled synthesis of a NiCo-carbonate layered double hydroxide as an electrode material for solid-state asymmetric supercapacitors - Materials Advances (RSC Publishing) DOI:10.1039/D3MA01008B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Optical band gap enhancements of chemically synthesized α-Ni(OH)2 nanoparticles by a novel technique: Precipitator molarity variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Electronic structure of NiO with DFT+U — | QuantumATKX-2025.06 Documentation [docs.quantumatk.com]

basic nickel carbonate vs nickel carbonate hydroxide

An In-depth Technical Guide to Basic Nickel Carbonate and Nickel Carbonate Hydroxide (B78521)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of basic nickel carbonate and nickel carbonate hydroxide, focusing on their chemical properties, synthesis, characterization, and applications relevant to research and development. The terms are often used interchangeably, as "basic nickel carbonate" is a general classification for various nickel carbonate hydroxide hydrates. This document aims to clarify the nomenclature and provide detailed technical data for specific compounds.

Nomenclature and Chemical Identity

The term "basic nickel carbonate" refers to a complex of nickel carbonate (NiCO₃), nickel hydroxide (Ni(OH)₂), and water of hydration (H₂O).[1][2] It is not a single, pure compound but a composite material whose exact stoichiometry can vary depending on the preparation method.[1] The general formula is often written as xNiCO₃·yNi(OH)₂·zH₂O.[1]

"Nickel carbonate hydroxide" is a more specific chemical name for these compounds, identifying the core components. Several distinct stoichiometries are reported in the literature, often referred to under the general umbrella of basic nickel carbonate.

Physicochemical Properties

The properties of basic nickel carbonate vary with its specific composition. The following tables summarize key data for different reported forms.

Table 1: Chemical Identity and Formulas

| Compound Name | Common Formula(s) | CAS Number | Molecular Weight ( g/mol ) |

| Nickel(II) Carbonate (anhydrous) | NiCO₃ | 3333-67-3 | 118.70 |

| Basic Nickel Carbonate / Nickel Carbonate Hydroxide | NiCO₃·2Ni(OH)₂·4H₂O | 39430-27-8 | 376.23 |

| Basic Nickel Carbonate / Nickel Carbonate Hydroxide | 2NiCO₃·3Ni(OH)₂·4H₂O | 12244-51-8 | 587.59 |

| Nickel Carbonate Hydroxide | Ni₂(CO₃)(OH)₂ | 65405-96-1 | 215.44 |

| Nickel Carbonate Hydroxide | Ni₃(CO₃)(OH)₄ | 12607-70-4 | 304.12 |

Table 2: Physical and Chemical Properties

| Property | Basic Nickel Carbonate (General) | Nickel Carbonate (NiCO₃) | Notes |

| Appearance | Light green powder or crystalline solid.[5][9] | Light green rhombohedral crystals.[10] | The natural mineral form, zaratite, is emerald green.[4][9] |

| Solubility in Water | Insoluble.[5][9][11] | Practically insoluble (0.0093 g/100 mL at 25°C).[10][12] | |

| Solubility in Other Solvents | Soluble in dilute acids and ammonia.[9][10] | Soluble in acids.[10] | Dissolves with effervescence in acids.[9] |

| Density | ~2.6 g/cm³ (Zaratite).[10] | 4.39 g/cm³.[12] | |

| Thermal Decomposition | Decomposes upon heating to yield nickel(II) oxide (NiO), water, and CO₂.[8][12][13] | Decomposes above 300°C to NiO and CO₂.[12][14] | The oxide obtained from basic carbonate is often preferred for catalysis.[12] |

Experimental Protocols

Synthesis of Basic Nickel Carbonate (Precipitation Method)

This protocol describes a common method for synthesizing basic nickel carbonate by precipitation from a soluble nickel salt. The pH during the reaction is a critical parameter that influences the ratio of carbonate to hydroxide in the final product.[1]

Materials:

-

Nickel Sulfate Hexahydrate (NiSO₄·6H₂O) or Nickel Nitrate (B79036) Hexahydrate (Ni(NO₃)₂·6H₂O)

-

Sodium Carbonate (Na₂CO₃)

-

Sodium Hydroxide (NaOH) (optional, for pH adjustment)

-

Deionized Water

Procedure:

-

Solution Preparation:

-

Precipitation:

-

Add the alkali solution to the nickel salt solution with vigorous stirring. The reaction should be performed at room temperature.[15] A method of parallel addition to a reaction vessel can also be used.[15]

-

Continuously monitor and control the pH of the mixture. A final pH between 8.5 and 8.9 is often targeted to ensure complete precipitation of nickel.[15]

-

-

Aging:

-

After the addition is complete, continue stirring the resulting slurry for a period (e.g., 1-2 hours) to allow the precipitate to age and stabilize.[15]

-

-

Washing and Filtration:

-

Filter the precipitate using a suitable filter (e.g., horizontal belt filter or Buchner funnel).

-

Wash the filter cake repeatedly with deionized water to remove soluble impurities, particularly sodium and sulfate/nitrate ions.[1]

-

-

Drying:

-

Dry the washed product in an oven at a moderate temperature (e.g., 100-120°C) until a constant weight is achieved.

-

Synthesis of Nickel Carbonate Hydroxide (Hydrothermal Method)

This method can produce hierarchical and nanostructured materials.

Materials:

-

Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O)

-

Ammonium (B1175870) Bicarbonate (NH₄HCO₃)

-

Citric Acid

-

Deionized Water

Procedure:

-

Solution Preparation:

-

Mixing and pH Adjustment:

-

Hydrothermal Treatment:

-

Transfer the final solution to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave at 120°C overnight.[16]

-

-

Product Recovery:

-

After cooling, filter the product, wash it with deionized water, and dry it.

-

Characterization Protocols

A comprehensive characterization is essential to determine the structure, composition, and purity of the synthesized material.

Table 3: Key Characterization Techniques

| Technique | Principle and Application |

| X-ray Diffraction (XRD) | Used to identify the crystalline phase and structure. The diffraction pattern for Ni₂(CO₃)(OH)₂·4H₂O is well-documented (JCPDS No. 00-038-0714). Broad peaks indicate a nanostructured morphology.[16][17] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies chemical bonds and functional groups. Key vibrational bands for carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups confirm the compound's identity.[16][18] |

| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature. It is used to study thermal stability and decomposition pathways, quantifying the loss of water and carbon dioxide.[13] |

| Scanning/Transmission Electron Microscopy (SEM/TEM) | Provides high-resolution images of the material's morphology, particle size, and hierarchical structure.[16] |

| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique used to determine the elemental composition and the oxidation state of nickel (typically Ni²⁺).[16] |

Applications in Research and Development

While not used as active pharmaceutical ingredients, basic nickel carbonates are important precursor materials and catalysts.

-

Catalyst and Catalyst Precursor: They are widely used to prepare nickel-based catalysts.[19][20] Calcination of basic nickel carbonate produces nickel oxide (NiO), a crucial material in catalysis.[12] Specific applications include:

-

Photocatalytic Hydrogen Evolution: Hierarchical nickel carbonate hydroxide has been shown to act as a photocatalyst for water splitting.[16][21]

-

Electrocatalysis: Amorphous nickel carbonate and platinum-nickel carbonate hydroxide hybrids are effective catalysts for urea (B33335) oxidation and in direct methanol (B129727) fuel cells, respectively.[11]

-

-

Precursor for Advanced Materials: Basic nickel carbonate is a precursor for synthesizing other nickel compounds and materials, such as spinel nickel cobaltite (B72492) (NiCo₂O₄) nanoparticles for supercapacitors.[20]

-

Electroplating: It serves as a source of nickel ions and a pH buffer in nickel electroplating baths.[20]

Toxicology and Safety for Drug Development Professionals

For professionals in drug development, understanding the toxicological profile of any chemical is paramount. Nickel and its compounds are associated with significant health risks.

-

Carcinogenicity: Nickel compounds are classified as known human carcinogens (Group 1) by the International Agency for Research on Cancer (IARC).[22][23][24] Chronic inhalation exposure is linked to an increased risk of lung and nasal cancers.[22][25] Metallic nickel is classified as possibly carcinogenic to humans (Group 2B).[23][24]

-

Toxicity Profile:

-

Inhalation: Acute inhalation can cause respiratory irritation, while chronic exposure may lead to asthma, lung fibrosis, and rhinitis.[25][26]

-

Dermal Contact: Nickel is a potent skin sensitizer (B1316253) and a common cause of allergic contact dermatitis.[24]

-

Ingestion: Acute ingestion of soluble nickel compounds can lead to gastrointestinal distress, including nausea and vomiting.[24]

-

-

Handling Precautions: Due to their toxicity, all nickel compounds must be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection to avoid dust inhalation. Work should be conducted in well-ventilated areas or fume hoods.

The carcinogenic potential of nickel compounds means that their use in final drug formulations is highly unlikely. However, their role as catalysts in the synthesis of active pharmaceutical ingredients or as precursors for materials in medical devices necessitates strict control over potential leachables and impurities in the final product.

References

- 1. US9422167B2 - Method for forming basic nickel carbonate - Google Patents [patents.google.com]

- 2. Science made alive: Chemistry/Compounds [woelen.homescience.net]

- 3. Nickel carbonate | NiCO3 | CID 18746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nickel carbonate hydroxide | CH4Ni3O7 | CID 13090915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. technopharmchem.com [technopharmchem.com]

- 6. echemi.com [echemi.com]

- 7. 39430-27-8 CAS | NICKEL CARBONATE | Metallic Salts (Metal Salts) | Article No. 04870 [lobachemie.com]

- 8. CAS 12607-70-4: Nickel carbonate hydroxide (Ni3(CO3)(OH)4) [cymitquimica.com]

- 9. cameo.mfa.org [cameo.mfa.org]

- 10. Nickel carbonate | 3333-67-3 [chemicalbook.com]

- 11. The Application of Nickel Carbonate as Catalyst_Chemicalbook [chemicalbook.com]

- 12. Nickel(II) carbonate - Wikipedia [en.wikipedia.org]

- 13. What are the effects of temperature on Nickel Carbonate Basic? - Blog [wqmetal.net]

- 14. guidechem.com [guidechem.com]

- 15. Process for synthesis of basic nickel carbonate from diacidic base - Eureka | Patsnap [eureka.patsnap.com]

- 16. Hierarchical nickel carbonate hydroxide nanostructures for photocatalytic hydrogen evolution from water splitting - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00977G [pubs.rsc.org]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. US2776245A - Preparation of nickel carbonate catalysts and utilization thereof for desulfurization - Google Patents [patents.google.com]

- 20. Nickel carbonate, basic 99.9 trace metals 958638-02-3 [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nickel - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. gov.uk [gov.uk]

- 25. Nickel Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. stacks.cdc.gov [stacks.cdc.gov]

An In-depth Technical Guide to the Phases of Nickel Carbonate Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different phases of nickel carbonate hydroxide (B78521) and its related nickel hydroxide polymorphs. Authored for specialists in materials science and drug development, this document delves into the synthesis, characterization, and properties of these compounds, with a focus on their structural diversity and potential applications. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key synthesis and characterization methods are provided. Visual diagrams generated using Graphviz illustrate the key relationships and transformation pathways between the different phases.

Introduction to Nickel Hydroxide and Nickel Carbonate Hydroxide Phases

Nickel hydroxide (Ni(OH)₂) and nickel carbonate hydroxide are materials of significant scientific and industrial interest, primarily due to their applications in energy storage, catalysis, and as precursors for other nickel-based compounds.[1] These materials exist in several distinct phases, each with unique structural and physicochemical properties. The two primary polymorphs of nickel hydroxide are α-Ni(OH)₂ and β-Ni(OH)₂.[1] The incorporation of carbonate ions into the nickel hydroxide structure leads to the formation of various nickel carbonate hydroxide phases, which can be considered as basic nickel carbonates.[2][3] The presence and concentration of carbonate ions play a crucial role in determining the resulting phase and its properties.[4][5]

Key Phases and Their Physicochemical Properties

The primary phases of interest are α-Ni(OH)₂, β-Ni(OH)₂, and various forms of nickel carbonate hydroxide. Their key properties are summarized in the tables below.

Crystallographic Properties

The crystallographic structure dictates many of the material's properties, including its electrochemical performance and stability. α-Ni(OH)₂ possesses a larger interlayer spacing due to the presence of intercalated water molecules and anions, while β-Ni(OH)₂ has a more compact, crystalline structure.[1] Nickel carbonate hydroxides exhibit layered structures with carbonate and hydroxide groups.

| Phase | Crystal System | Space Group | Lattice Parameters (Å) | Interlayer Spacing (Å) | Reference |

| α-Ni(OH)₂ | Rhombohedral | R-3m | a = b ≈ 5.34, c ≈ 24 | ~7-8 | [1] |

| β-Ni(OH)₂ | Trigonal | P-3m1 | a = b ≈ 3.13, c ≈ 4.60 | ~4.6 | [1] |

| Ni₂(CO₃)(OH)₂·4H₂O | Orthorhombic | - | - | - | [6] |

| Basic Nickel Carbonate | Layered | - | a = 9.21, b = 6.75, c = 4.43 | - | [3] |

Physicochemical and Electrochemical Properties

The physicochemical and electrochemical properties of these phases are directly linked to their structure. The high interlayer spacing of α-Ni(OH)₂ generally leads to a higher specific surface area and enhanced electrochemical activity compared to the more stable β-phase.[7] The incorporation of carbonate can influence the electrochemical performance, with some studies suggesting it can enhance wettability and reduce polarization during charge-discharge processes, while others indicate it can block redox-active sites.[4][8]

| Phase | Specific Surface Area (m²/g) | Pore Size (nm) | Specific Capacitance/Capacity | Key Features | Reference |

| α-Ni(OH)₂ | 72.31 - 164 | - | ~870 F/g at 1 A/g; 346 mAh/g | Higher electrochemical activity, less stable | [4][7][9] |

| β-Ni(OH)₂ | - | - | Lower than α-phase | More stable, well-defined crystalline structure | [7][10] |

| Nickel Carbonate Hydroxide | - | - | 1160.7 F/g at 1 A/g; 169.6 mAh/g | Good cycling stability, precursor for catalysts | [8] |

Synthesis and Phase Transformation Pathways

The synthesis method and conditions, such as temperature, pH, and the presence of certain ions like carbonate, are critical in determining the resulting phase of nickel hydroxide or nickel carbonate hydroxide.

Phase Transformation Diagram

The following diagram illustrates the key transformation pathways between the different phases, influenced by factors such as temperature and the presence of carbonate ions. Higher temperatures and the presence of urea (B33335) (which decomposes to form carbonate) favor the formation of nickel carbonate hydroxide.[4] In alkaline solutions, the less stable α-Ni(OH)₂ can transform into the more stable β-Ni(OH)₂.[11]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these materials are crucial for reproducible research.

Synthesis Protocols

This method is commonly used to produce crystalline nickel carbonate hydroxide. The use of urea as a precipitating agent, which slowly decomposes to generate carbonate and hydroxide ions, allows for controlled crystal growth.[6]

Procedure:

-

Dissolve a nickel salt (e.g., nickel nitrate (B79036) hexahydrate) and urea in a suitable solvent (e.g., deionized water or a water/ethanol mixture).

-

Stir the solution to ensure homogeneity.

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180°C) for a defined duration (e.g., 12-24 hours).

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in a vacuum oven at a moderate temperature (e.g., 60°C).

Co-precipitation is a versatile method to synthesize α-Ni(OH)₂ at room temperature. The key is to control the pH and the rate of addition of the precipitating agent.

Procedure:

-

Prepare an aqueous solution of a nickel salt (e.g., nickel nitrate).

-

Prepare a separate aqueous solution of a precipitating agent (e.g., sodium hydroxide) and a complexing agent (e.g., ammonia).

-

Slowly add the nickel salt solution to the precipitating agent solution under vigorous stirring to maintain a constant pH.

-

Continue stirring for a set period to allow for the formation and aging of the precipitate.

-

Collect the precipitate by filtration.

-

Wash the precipitate thoroughly with deionized water to remove residual ions.

-

Dry the product under vacuum at a low temperature (e.g., 60°C) to obtain α-Ni(OH)₂.

Characterization Protocols

TGA is used to study the thermal stability and decomposition behavior of the different phases.

Typical Protocol:

-

Place a small, accurately weighed amount of the sample (typically 5-10 mg) in an alumina (B75360) or platinum crucible.

-

Heat the sample from room temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

-

Conduct the analysis under a controlled atmosphere, such as nitrogen or air, with a constant flow rate.

-

Record the weight loss as a function of temperature. The resulting TGA curve provides information on dehydration, dehydroxylation, and decarbonation temperatures.[2][12][13]

Thermal Decomposition Pathways:

-

α-Ni(OH)₂: Typically shows a multi-step decomposition, starting with the loss of intercalated and physisorbed water at lower temperatures, followed by dehydroxylation to form NiO at higher temperatures.[14]

-

β-Ni(OH)₂: Exhibits a more distinct, single-step dehydroxylation to NiO in the temperature range of 250-340°C.[12][15]

-

Nickel Carbonate Hydroxide: Decomposes in stages, with initial loss of water molecules followed by the simultaneous loss of hydroxide and carbonate groups at higher temperatures to yield NiO.[2]

The BET method is employed to determine the specific surface area and pore size distribution of the materials.

Typical Protocol:

-

Degas the sample under vacuum or a flow of inert gas at an elevated temperature (e.g., 100-200°C) for several hours to remove any adsorbed moisture and gases.[16]

-

Cool the sample to liquid nitrogen temperature (77 K).

-

Introduce nitrogen gas at various partial pressures and measure the amount of gas adsorbed by the sample.

-

Plot the adsorption isotherm and apply the BET equation to calculate the specific surface area.[17][18]

Structure-Property Relationships

The distinct properties of each phase are a direct consequence of their crystal and electronic structures. The following diagram illustrates the key relationships between the synthesis conditions, the resulting phase, its structural characteristics, and its performance in a key application like supercapacitors.

Conclusion

The phases of nickel carbonate hydroxide and nickel hydroxide represent a versatile class of materials with tunable properties. A thorough understanding of their synthesis-structure-property relationships is essential for their effective application in various fields, from energy storage to catalysis. The choice of synthesis method and the careful control of reaction parameters are paramount in obtaining the desired phase with optimized performance characteristics. This guide provides a foundational understanding for researchers and professionals working with these promising materials.

References

- 1. Nickel hydroxides and related materials: a review of their structures, synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. 2024 Goldschmidt Conference [conf.goldschmidt.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Morphology-controlled synthesis of a NiCo-carbonate layered double hydroxide as an electrode material for solid-state asymmetric supercapacitors - Materials Advances (RSC Publishing) DOI:10.1039/D3MA01008B [pubs.rsc.org]

- 7. Frontiers | Facile Synthesis of Monodispersed α-Ni(OH)2 Microspheres Assembled by Ultrathin Nanosheets and Its Performance for Oxygen Evolution Reduction [frontiersin.org]

- 8. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 9. mdpi.com [mdpi.com]

- 10. publications-cnrc.canada.ca [publications-cnrc.canada.ca]

- 11. A Ten-Minute Synthesis of α-Ni(OH)2 Nanoflakes Assisted by Microwave on Flexible Stainless-Steel for Energy Storage Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. osti.gov [osti.gov]

- 13. researchgate.net [researchgate.net]

- 14. akjournals.com [akjournals.com]

- 15. researchgate.net [researchgate.net]

- 16. epfl.ch [epfl.ch]

- 17. ejournal.upi.edu [ejournal.upi.edu]

- 18. BET Theory | Anton Paar Wiki [wiki.anton-paar.com]

A Comprehensive Technical Guide to the Solubility and Thermodynamic Properties of Synthetic Nickel Hydroxide Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and thermodynamic properties of synthetic nickel hydroxide (B78521) carbonate, with a focus on the compound identified as Ni₃(CO₃)(OH)₄·3H₂O. This document summarizes key quantitative data, details the experimental methodologies for its characterization, and presents visual workflows to elucidate the procedural relationships.

Thermodynamic and Solubility Data

The thermodynamic properties of synthetic nickel hydroxide carbonate (Ni₃(CO₃)(OH)₄·3H₂O) have been determined through rigorous experimental procedures. These values are crucial for understanding the stability and reactivity of this compound in various chemical and biological systems. The key thermodynamic parameters and the solubility product constant are summarized in the tables below.

Table 1: Thermodynamic Properties of Synthetic Nickel Hydroxide Carbonate (Ni₃(CO₃)(OH)₄·3H₂O)

| Thermodynamic Property | Symbol | Value |

| Gibbs Free Energy of Formation | ΔfG° | -1554 ± 6 kJ/mol |

| Enthalpy of Formation | ΔfH° | -1798 ± 9 kJ/mol |

| Standard Entropy | S° | 260.6 ± 7.8 J/(mol·K) |

| [1][2][3][4][5][6] |

Table 2: Solubility Product Constant of Synthetic Nickel Hydroxide Carbonate (Ni₃(CO₃)(OH)₄·3H₂O)

| Parameter | Symbol | Value |

| Log of Solubility Product | logKsp | -45.8 ± 1.8 |

| [1][2][3][4][6] |

Experimental Protocols

The determination of the solubility and thermodynamic properties of synthetic nickel hydroxide carbonate involves a multi-step process encompassing synthesis, characterization, and property measurement.

Synthesis of Nickel Hydroxide Carbonate (Ni₃(CO₃)(OH)₄·3H₂O)

A sample of basic nickel carbonate with the theoretical formula Ni₃(CO₃)(OH)₄·3H₂O was synthesized using a hydrothermal method.[1][2][3][4][6] While specific concentrations of precursors and reaction times can be optimized, a general approach involves the reaction of a soluble nickel salt with a carbonate source under elevated temperature and pressure in an aqueous solution.

General Hydrothermal Synthesis Protocol:

-

Precursor Preparation: Aqueous solutions of a nickel salt (e.g., nickel nitrate, Ni(NO₃)₂) and a carbonate source (e.g., sodium carbonate, Na₂CO₃, or urea) are prepared.[7]

-

Mixing: The precursor solutions are mixed in a stoichiometric ratio in a Teflon-lined stainless steel autoclave.[7]

-

Hydrothermal Reaction: The autoclave is sealed and heated to a specific temperature (e.g., 80-140 °C) for a designated period (e.g., 24-48 hours) to allow for the crystallization of the nickel hydroxide carbonate.[7]

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by filtration.

-

Washing and Drying: The collected solid is washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, followed by drying in an oven at a moderate temperature (e.g., 60-80 °C).

Structural and Compositional Characterization

The synthesized material is subjected to various analytical techniques to confirm its crystal structure and composition.

-

X-ray Diffraction (XRD): XRD analysis is performed to verify the crystal structure of the synthesized compound and to determine its phase purity.[1][2][3][4]

-

Infrared Spectroscopy (IR): IR spectroscopy is used to identify the functional groups present in the compound, such as carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups, confirming the composition of the nickel hydroxide carbonate.[1][2][3][4]

Determination of Solubility Product (Ksp)

The solubility product constant is a critical parameter for understanding the dissolution behavior of the compound. A common method for its determination is through potentiometric titration or by measuring the equilibrium concentration of nickel ions in a saturated solution.

General Protocol for Solubility Determination:

-

Saturated Solution Preparation: A suspension of the synthesized nickel hydroxide carbonate is prepared in deionized water or a buffer solution of known ionic strength. The suspension is agitated at a constant temperature until equilibrium is reached.

-

Phase Separation: The solid and liquid phases are separated by filtration or centrifugation.

-

Nickel Ion Concentration Measurement: The concentration of nickel ions (Ni²⁺) in the supernatant is determined using a suitable analytical technique, such as:

-

pH Measurement: The pH of the equilibrated solution is measured using a calibrated pH meter.

-

Ksp Calculation: The solubility product constant (Ksp) is calculated from the equilibrium concentrations of the constituent ions (Ni²⁺, CO₃²⁻, and OH⁻), taking into account the relevant hydrolysis and complexation equilibria.

Workflow and Data Analysis

The following diagrams illustrate the experimental workflow for the synthesis and characterization of nickel hydroxide carbonate and the logical flow for the calculation of its thermodynamic properties from solubility data.

References

- 1. researchgate.net [researchgate.net]

- 2. council.muctr.ru [council.muctr.ru]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of solubility and thermodynamic properties of synthetic nickel hydroxide carbonate | CoLab [colab.ws]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quantification of nickel, cobalt, and manganese concentration using ultraviolet-visible spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrevlett.com [chemrevlett.com]

- 10. longdom.org [longdom.org]

- 11. sysrevpharm.org [sysrevpharm.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Layered Structure of Nickel Carbonate Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the layered structure of nickel carbonate hydroxide (B78521), a material of significant interest in various scientific and technological fields, including drug delivery. This document details its structural properties, synthesis methodologies, and characterization techniques, presenting quantitative data in accessible formats and outlining key experimental protocols.

Core Structural Characteristics

Nickel carbonate hydroxide, often represented by the formula Ni₂(CO₃)(OH)₂·nH₂O, is a layered material built upon brucite-like (Mg(OH)₂) sheets. In this structure, nickel(II) ions are octahedrally coordinated by hydroxide groups. The incorporation of carbonate anions (CO₃²⁻) and water molecules within the interlayer spaces is a defining feature that dictates the material's physicochemical properties.

The layered arrangement consists of positively charged [Ni₂(OH)₂]²⁺ layers, with the charge being balanced by the intercalated carbonate anions. These interlayer anions, along with water molecules, influence the basal spacing (the distance between adjacent brucite-like layers), which is a critical parameter for applications such as ion exchange and drug delivery.

Crystallographic Data

The precise crystal structure can vary based on the synthesis conditions and the degree of hydration. One identified phase, Ni₂(CO₃)(OH)₂·4H₂O, has been determined to have a monoclinic crystal structure.[1] Key crystallographic and structural parameters are summarized in the tables below.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| a | 3.08044 Å | [1] |

| b | 12.1303 Å | [1] |

| c | 9.59443 Å | [1] |

| JCPDS Card No. | 00-038-0714 | [1] |

| Bond Lengths (Typical) | ||

| Ni-O | ~2.07 - 2.09 Å | [2][3] |

| H-O | ~0.97 Å | [2] |

Table 1: Crystallographic Data for Nickel Carbonate Hydroxide Hydrate.

The interlayer spacing is a crucial variable, heavily influenced by the size and orientation of the intercalated anions. While carbonate is the focus of this guide, other anions can be intercalated to tune this property.

| Intercalated Anion | Interlayer Spacing (d-spacing) | Reference |

| Carbonate (CO₃²⁻) | ~7.5 - 8.0 Å | [4] |

| Nitrate (B79036) (NO₃⁻) | ~7.3 - 8.2 Å | [4][5] |

| Chloride (Cl⁻) | ~7.4 Å | [5] |

| Sulfate (SO₄²⁻) | ~8.6 Å | [5] |

Table 2: Typical Interlayer Spacing in Nickel-Based Layered Hydroxides with Various Anions.

Synthesis and Formation Mechanism

The most common method for synthesizing layered nickel carbonate hydroxide is the hydrothermal or solvothermal method, which involves the reaction of a nickel salt precursor with a carbonate source under controlled temperature and pressure. Urea (B33335) is frequently used as a reagent that decomposes upon heating to provide both carbonate ions and ammonia, which raises the pH to induce precipitation.[6][7]

Hydrothermal Formation Mechanism

The formation of nickel carbonate hydroxide via the hydrothermal method using urea is a multi-step process. The key reactions are outlined below, illustrating the gradual generation of hydroxide and carbonate ions that subsequently react with nickel ions.

Experimental Protocols

Accurate characterization of the layered structure is essential. The following sections provide detailed protocols for key analytical techniques.

Hydrothermal Synthesis Protocol

This protocol is adapted from methodologies reported for the synthesis of nickel carbonate hydroxide.[6][7]

-

Reagent Preparation : Dissolve 2 mmol of Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and 20 mmol of urea (CO(NH₂)₂) in 20 mL of deionized water.

-

Mixing : Stir the solution vigorously for 30 minutes at room temperature to ensure a homogeneous mixture.

-

Hydrothermal Reaction : Transfer the solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to a desired temperature (e.g., 120-140°C) for 24 hours.

-

Cooling and Collection : After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Washing : Collect the resulting precipitate by centrifugation. Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted reagents and byproducts.

-

Drying : Dry the final product in a vacuum oven at 60°C for 12 hours.

Powder X-ray Diffraction (XRD) Analysis

XRD is the primary technique for determining the crystal structure and interlayer spacing.[8][9][10]

-

Sample Preparation : Finely grind the dried nickel carbonate hydroxide powder using an agate mortar and pestle to ensure random crystallite orientation.

-

Mounting : Mount the powder onto a zero-background sample holder. Use a glass slide to gently press the powder to create a flat, smooth surface that is flush with the holder's surface.

-

Instrument Setup : Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å). Typical operating conditions are 40 kV and 40 mA.

-

Data Collection : Scan the sample over a 2θ range of 5° to 80° with a step size of 0.02° and a scan speed of 2°/min.

-

Data Analysis : Identify the crystalline phases by comparing the diffraction pattern with standard JCPDS files. Calculate the interlayer spacing (d-spacing) of the basal (00l) reflections using Bragg's Law (nλ = 2d sinθ).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present, confirming the incorporation of carbonate, hydroxide, and water.

-

Sample Preparation (ATR Method) : Place a small amount of the powdered sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure.

-

Background Collection : Collect a background spectrum of the empty, clean ATR crystal before analyzing the sample.

-

Data Collection : Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 to 64 scans to obtain a good signal-to-noise ratio.

-

Data Analysis : Identify characteristic absorption bands. Key expected peaks include: a broad band at ~3450 cm⁻¹ (O-H stretching of hydroxide groups and water), a sharp peak around 1635 cm⁻¹ (H-O-H bending of interlayer water), and strong bands related to the carbonate ion (e.g., ~1420 cm⁻¹ for asymmetric C-O stretching).[1][11]

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and nanostructure.

-

SEM Sample Preparation :[12][13][14]

-

Disperse a small amount of the powder in ethanol and sonicate for 5-10 minutes.

-

Drop-cast a single drop of the suspension onto a silicon wafer or carbon tape mounted on an SEM stub.

-

Allow the solvent to evaporate completely in a dust-free environment.

-

For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

-

-

TEM Sample Preparation :[15][16][17]

-

Prepare a very dilute suspension of the powder in ethanol.

-

Drop-cast one or two drops of the suspension onto a carbon-coated copper TEM grid.

-

Wick away the excess liquid with filter paper and allow the grid to dry completely before loading into the microscope.

-

-

Imaging :

-

For SEM, use an accelerating voltage of 5-15 kV to observe the particle morphology, size distribution, and hierarchical structure.

-

For TEM, use an accelerating voltage of 100-200 kV. This allows for the visualization of the individual nanosheets and the measurement of lattice fringes to confirm crystallinity and d-spacing.

-

Relevance to Drug Development

Layered double hydroxides (LDHs), the broader class of materials to which nickel carbonate hydroxide belongs, are highly promising for drug delivery applications.[18][19][20][21] Their utility stems from several key features:

-

High Drug Loading Capacity : The interlayer space provides a high-surface-area environment for hosting anionic drug molecules.

-

Protection of Cargo : The layered structure can protect sensitive drug molecules from degradation in biological environments.

-

pH-Responsive Release : LDHs are typically soluble in acidic environments. This property can be exploited for targeted drug release in the acidic microenvironments of tumors or within endosomes/lysosomes after cellular uptake.

-

Good Biocompatibility : Many common divalent and trivalent metals used in LDHs (e.g., Mg²⁺, Zn²⁺, Al³⁺) have low toxicity.

The mechanism involves the intercalation of an anionic drug into the interlayer space, typically through anion exchange. The drug-loaded LDH is then introduced into the biological system. Cellular uptake is often mediated by endocytosis.[21] Once inside the cell, the lower pH of endosomal compartments causes the LDH layers to dissolve, releasing the drug molecules into the cytoplasm.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. electrochemsci.org [electrochemsci.org]

- 8. mcgill.ca [mcgill.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. updatepublishing.com [updatepublishing.com]

- 11. Morphology-controlled synthesis of a NiCo-carbonate layered double hydroxide as an electrode material for solid-state asymmetric supercapacitors - Materials Advances (RSC Publishing) DOI:10.1039/D3MA01008B [pubs.rsc.org]

- 12. A Simple Protocol for Sample Preparation for Scanning Electron Microscopic Imaging Allows Quick Screening of Nanomaterials Adhering to Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. azonano.com [azonano.com]

- 15. hrcak.srce.hr [hrcak.srce.hr]

- 16. ntnu.edu [ntnu.edu]

- 17. JEOL USA blog | A Beginner's Guide to TEM Sample Preparation [jeolusa.com]

- 18. Layered Double Hydroxides: Recent Progress and Promising Perspectives Toward Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Layered Double Hydroxide-Based Nanocarriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Layered double hydroxide nanocomposite for drug delivery systems; bio-distribution, toxicity and drug activity enhancement - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of Nickel Carbonate Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel carbonate hydroxide (B78521), often referred to as basic nickel carbonate, is an inorganic compound of significant interest in various scientific and industrial fields, including catalysis, energy storage, and as a precursor for advanced materials synthesis. Its properties are intrinsically linked to its composition and morphology, which can be tailored through controlled synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of nickel carbonate hydroxide, detailed experimental protocols for its synthesis and characterization, and a summary of its key structural and thermal attributes.

Chemical Identity and Physical Properties

Nickel carbonate hydroxide is not a single, strictly defined compound but rather a family of basic salts with variable stoichiometry. The most common forms are represented by the general formula xNiCO₃·yNi(OH)₂·zH₂O. Commercially significant forms include NiCO₃·2Ni(OH)₂·4H₂O and Ni₂(CO₃)(OH)₂·4H₂O.[1][2] For the purpose of this guide, we will focus on these common hydrated forms.

The physical properties are summarized in Table 1. It typically appears as a light green, odorless, crystalline solid or powder.[3][4] It is characterized by its low solubility in water but dissolves in dilute acids and aqueous ammonia (B1221849) solutions.[3][4]

Table 1: Physical Properties of Nickel Carbonate Hydroxide

| Property | Value | Citations |

| Appearance | Light green crystalline solid or powder | [3][4] |

| Chemical Formula | Ni₃(CO₃)(OH)₄, NiCO₃·2Ni(OH)₂·4H₂O, Ni₂(CO₃)(OH)₂·4H₂O | [2][2][5] |

| Molecular Weight | 304.12 g/mol (for Ni₃(CO₃)(OH)₄); 376.23 g/mol (for NiCO₃·2Ni(OH)₂·4H₂O) | [1][2] |

| Density | ~2.6 g/cm³ | [4] |

| Solubility | - Insoluble in cold water- Soluble in dilute acids and ammonia | [3][4][6] |

| Solubility Product (Ksp) | log Ksp = -45.8 ± 1.8 (for Ni₃--INVALID-LINK--₄·3H₂O) | [4][7][8] |

Synthesis Methodologies

The properties of nickel carbonate hydroxide are highly dependent on the synthesis route. Hydrothermal synthesis is a prevalent method for producing well-defined, hierarchical nanostructures.

Experimental Protocol: Hydrothermal Synthesis

This protocol describes a common method for synthesizing hierarchical nickel carbonate hydroxide (Ni₂(CO₃)(OH)₂·4H₂O).[2]

Materials:

-

Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

-

Ammonium bicarbonate (NH₄HCO₃)

-

Citric acid

-

Deionized (DI) water

-

Teflon-lined stainless-steel autoclave

Procedure:

-

Solution A Preparation: Dissolve 2.5 mmol of Ni(NO₃)₂·6H₂O in 200 mL of DI water.

-

Solution B Preparation: Dissolve 5.0 mmol of NH₄HCO₃ in 50 mL of DI water.

-

Mixing: Add Solution B to Solution A under continuous stirring. Stir the mixture for 10 minutes.

-

pH Adjustment: Adjust the pH of the resulting solution to approximately 6.5 by adding a 0.1 g/mL citric acid solution dropwise while stirring.

-

Hydrothermal Reaction: Transfer the final solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it at 120°C overnight.

-

Product Recovery: Allow the autoclave to cool naturally to room temperature.

-

Washing: Collect the green precipitate by centrifugation or filtration. Wash the product several times with DI water to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in a vacuum oven overnight.

The following diagram outlines the key steps in the hydrothermal synthesis process.

Caption: Workflow for hydrothermal synthesis of nickel carbonate hydroxide.

Structural and Spectroscopic Properties

The structure and composition of the synthesized material are typically confirmed using X-ray diffraction and infrared spectroscopy.

X-ray Diffraction (XRD)

XRD analysis confirms the crystalline phase and purity of the nickel carbonate hydroxide. The diffraction pattern for hydrothermally synthesized Ni₂(CO₃)(OH)₂·4H₂O typically corresponds to JCPDS card no. 00-038-0714.[2] The broadness of the diffraction peaks is indicative of the material's nanostructured nature.[2]

Table 2: Typical XRD Peaks for Ni₂(CO₃)(OH)₂·4H₂O

| 2θ (degrees) | d-spacing (Å) | Citations |

| ~11.3 | ~9.05 | [2] |

| ~19.9 | ~5.1 | [2] |

| ~38.5 | ~2.7 | [2] |

| ~70.8 | ~1.54 | [2] |

Infrared (IR) and Raman Spectroscopy

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in the compound. The spectra confirm the presence of hydroxide (O-H) groups, carbonate (CO₃²⁻) ions, and nickel-oxygen (Ni-O) bonds.

Table 3: Key IR and Raman Vibration Bands

| Wavenumber (cm⁻¹) | Assignment | Technique | Citations |

| ~3450 (broad) | O–H stretching (interlayer & bound H₂O) | IR | [9] |

| ~1411 | Asymmetric stretching (ν₃) of CO₃²⁻ | IR | [9] |

| ~1067 | Symmetric stretching (ν₁) of CO₃²⁻ | IR | [9] |

| ~850 | Out-of-plane bending (ν₂) of CO₃²⁻ | IR | [9] |

| < 600 | Bending vibration of Ni–O bond | IR | [9] |

| ~453 | A₁g mode of Ni-OH stretching vibration | Raman | [6][10] |

| ~515 | Ni-O-H bending vibrations | Raman | [6] |

| ~3585 | O-H stretching vibration | Raman | [6] |

Chemical Properties and Reactivity

Thermal Decomposition

Nickel carbonate hydroxide is thermally unstable and decomposes upon heating to form nickel(II) oxide (NiO), water (H₂O), and carbon dioxide (CO₂). This property is crucial for its use as a precursor for NiO nanoparticles. Thermogravimetric analysis (TGA) shows this decomposition typically occurs in stages. For NiCO₃·2Ni(OH)₂·xH₂O, a significant weight loss of approximately 34% occurs between 120°C and 525°C, corresponding to the release of both water and carbon dioxide.[5]

The overall decomposition reaction can be represented as:

NiCO₃·2Ni(OH)₂·zH₂O(s) → 3NiO(s) + CO₂(g) + (2+z)H₂O(g)

The following diagram illustrates the thermal decomposition pathway.

Caption: Thermal decomposition pathway of basic nickel carbonate.

Reactivity with Acids

As a carbonate and a hydroxide, the compound readily reacts with dilute acids, producing a nickel salt, water, and carbon dioxide gas, which is observed as effervescence.[3]

Ni₂(CO₃)(OH)₂(s) + 4H⁺(aq) → 2Ni²⁺(aq) + CO₂(g) + 3H₂O(l)

Characterization Protocols

Detailed and consistent characterization is essential for understanding and applying nickel carbonate hydroxide.

Protocol: X-ray Diffraction (XRD) Analysis

-

Sample Preparation: Finely grind the dried nickel carbonate hydroxide powder using an agate mortar and pestle to ensure random crystal orientation and reduce particle size effects. Mount the powder onto a zero-background sample holder.

-

Instrument Settings:

-

Radiation: Cu Kα (λ = 1.5418 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 10° to 80°

-

Scan Rate: 2-4°/minute

-

Step Size: 0.02°

-

-

Data Analysis: Identify the crystalline phases by comparing the experimental diffraction pattern with standard patterns from the JCPDS database (e.g., JCPDS No. 00-038-0714).

Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of the dried powder into an alumina (B75360) crucible.[11]

-

Instrument Settings:

-

Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset and completion temperatures of decomposition, identify distinct weight loss steps, and calculate the residual mass.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove moisture.

-

Mix ~1 mg of the sample with ~100-200 mg of dry KBr powder in an agate mortar.[14]

-

Grind the mixture to a very fine, homogeneous powder.[14]

-

Place the powder in a pellet-forming die and apply 7-8 tons of pressure under vacuum to form a transparent or translucent pellet.[4]

-

-

Spectral Acquisition:

-

Acquire a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to O-H, C-O, and Ni-O vibrations.

Conclusion

Nickel carbonate hydroxide is a versatile material whose physical and chemical properties are dictated by its stoichiometry and crystalline structure. The synthesis and characterization methods outlined in this guide provide a foundational framework for researchers working with this compound. A thorough understanding of its thermal decomposition behavior, structural features, and reactivity is critical for its application as a precursor in the development of advanced nickel-based materials for catalysis, energy, and electronics.

References

- 1. 2dmaterials.alfa-chemistry.com [2dmaterials.alfa-chemistry.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. filab.fr [filab.fr]

- 4. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 5. usace.contentdm.oclc.org [usace.contentdm.oclc.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Morphology-controlled synthesis of a NiCo-carbonate layered double hydroxide as an electrode material for solid-state asymmetric supercapacitors - Materials Advances (RSC Publishing) DOI:10.1039/D3MA01008B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. jmaterenvironsci.com [jmaterenvironsci.com]

- 13. researchgate.net [researchgate.net]

- 14. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to Nickel Carbonate Hydroxide Hydrate: Formula, Structure, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nickel carbonate hydroxide (B78521) hydrate (B1144303), a compound with diverse applications in catalysis, energy storage, and ceramics. This document details its various chemical formulas, crystal structures, synthesis methodologies, and key physicochemical properties, presenting quantitative data in accessible formats and outlining detailed experimental protocols.

Chemical Formula and Nomenclature

"Nickel carbonate hydroxide hydrate" is a general term for a series of basic nickel carbonates with varying stoichiometric compositions. The exact formula is highly dependent on the synthesis conditions, particularly pH and temperature. The most commonly cited formulas in the literature are presented in Table 1. These variations arise from the hydrolysis of nickel ions and the incorporation of hydroxide and water molecules into the carbonate structure.

Table 1: Common Chemical Formulas of Nickel Carbonate Hydroxide Hydrate

| Chemical Formula | Alternative Representation | Molecular Weight ( g/mol ) | CAS Number |

| Ni₂(CO₃)(OH)₂·4H₂O | - | 285.48 | 65405-96-1 |

| Ni₄CO₃(OH)₆(H₂O)₄ | - | 468.88 | 29863-10-3[1] |

| 2NiCO₃·3Ni(OH)₂·4H₂O | Ni₅(CO₃)₂(OH)₆·4H₂O | 587.59 | 12244-51-8 |

| Ni₃(CO₃)(OH)₄·4H₂O | Zaratite | 374.18 | 12199-09-6 |

Crystal Structure and Morphology

The crystal structure of nickel carbonate hydroxide hydrate varies with its composition. The naturally occurring mineral form, zaratite, possesses an isometric (cubic) crystal system.[2] Synthetic forms are often poorly crystalline or amorphous.[1]

Table 2: Crystallographic Data for Nickel Carbonate Hydroxide Hydrate Variants

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) | JCPDS Card No. |

| Nickel Carbonate Hydroxide Hydrate | Ni₂(CO₃)(OH)₂·4H₂O | Monoclinic | P2₁/m | a = 9.05, b = 3.12, c = 11.96, β = 97.4° | 00-038-0714 |

| Zaratite | Ni₃(CO₃)(OH)₄·4H₂O | Isometric (Cubic) | Fd-3m | a = 6.16 | - |

The morphology of nickel carbonate hydroxide hydrate is highly tunable and dependent on the synthesis method. Hydrothermal synthesis can yield hierarchical structures such as microspheres composed of nanoflakes or nanoneedles, often described as "flower-like" or "sea-urchin-like" morphologies.[3][4] These high-surface-area structures are particularly advantageous for applications in catalysis and energy storage.

Experimental Protocols for Synthesis

Two primary methods for the synthesis of nickel carbonate hydroxide hydrate are hydrothermal synthesis and chemical precipitation.

Hydrothermal Synthesis

This method allows for the formation of well-defined crystalline structures and morphologies.

Protocol:

-

Precursor Solution Preparation: Dissolve a nickel salt (e.g., nickel nitrate (B79036) hexahydrate, Ni(NO₃)₂·6H₂O) and a precipitating/hydrolyzing agent (e.g., urea, CO(NH₂)₂) in deionized water. The molar ratio of the reactants can be varied to control the final product's morphology and composition.

-

Hydrothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave. Heat the autoclave to a specific temperature (typically between 120°C and 180°C) for a defined duration (e.g., 6-24 hours).[5]

-

Product Recovery: After the reaction, allow the autoclave to cool to room temperature.

-

Washing and Drying: Collect the precipitate by centrifugation or filtration. Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts. Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80°C).

Chemical Precipitation

This method is a simpler, room-temperature process for producing basic nickel carbonates.

Protocol:

-

Reactant Solution Preparation: Prepare an aqueous solution of a nickel salt (e.g., nickel sulfate (B86663), NiSO₄) and a separate aqueous solution of a precipitating agent (e.g., sodium carbonate, Na₂CO₃).

-

Precipitation: Slowly add the sodium carbonate solution to the nickel sulfate solution while stirring vigorously. The pH of the reaction mixture is a critical parameter and should be controlled to obtain the desired composition.[6]

-

Aging: The precipitate can be aged in the mother liquor for a period (e.g., 24 hours) to promote the formation of more stable phases.

-

Washing and Drying: Filter the precipitate and wash it thoroughly with deionized water to remove soluble impurities. Dry the product in an oven at a low temperature.

Physicochemical Properties

Thermal Decomposition

Nickel carbonate hydroxide hydrate decomposes upon heating, typically in a multi-step process involving dehydration followed by the decomposition of the carbonate and hydroxide groups to yield nickel(II) oxide (NiO).

Table 3: Thermal Decomposition Characteristics

| Compound | Dehydration Temp. Range (°C) | Decomposition Temp. Range (°C) | Final Product |

| Ni₂(CO₃)(OH)₂·4H₂O | ~100 - 200 | ~250 - 400 | NiO |

| 2NiCO₃·3Ni(OH)₂·4H₂O | ~120 - 250 | ~250 - 525 | NiO[7] |

The decomposition process can be represented by the following general reaction:

xNiCO₃ · yNi(OH)₂ · zH₂O → (x+y)NiO + xCO₂ + (y+z)H₂O

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for identifying the functional groups present in nickel carbonate hydroxide hydrate.

Table 4: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching of water molecules and hydroxyl groups |

| ~1630 | H-O-H bending of interlayer water |

| ~1400-1500 | Asymmetric stretching of CO₃²⁻ |

| ~1050 | Symmetric stretching of CO₃²⁻ |

| ~830 | Out-of-plane bending of CO₃²⁻ |

| Below 600 | Ni-O and Ni-OH vibrations |

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrations of the carbonate ion.

Table 5: Characteristic Raman Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~1065 | ν₁ symmetric stretching of CO₃²⁻ |

| ~710-740 | ν₄ in-plane bending of CO₃²⁻ |

| ~450 | Ni-O stretching |

| ~300-400 | Lattice vibrations |

Applications

The unique properties of nickel carbonate hydroxide hydrate make it a versatile material in various fields:

-

Catalysis: As a precursor for the synthesis of highly active nickel oxide catalysts. The morphology and surface area of the final NiO are influenced by the properties of the carbonate precursor.[1]

-

Energy Storage: In the fabrication of electrodes for supercapacitors and batteries, where its high theoretical capacitance and tunable morphology are advantageous.

-

Ceramics and Pigments: Used in the production of specialty ceramics and as a green pigment.

-

Electroplating: As a component in nickel electroplating baths.[1]

This technical guide provides a foundational understanding of nickel carbonate hydroxide hydrate. For more specific applications and advanced characterization, readers are encouraged to consult the cited literature and further scholarly articles.

References

- 1. mdpi.com [mdpi.com]

- 2. An improved purification method for preparation of basic nickel carbonate of high purity via chemical precipitation [journal.hep.com.cn]

- 3. scispace.com [scispace.com]

- 4. SU710958A1 - Method of preparing basic nickel carbonate - Google Patents [patents.google.com]

- 5. Synthesis of 2D layered transition metal (Ni, Co) hydroxides via edge-on condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

Zaratite: A Comprehensive Technical Guide to the Natural Nickel Carbonate Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaratite, a vibrant emerald-green mineral, is a hydrated nickel carbonate hydroxide (B78521) with the idealized chemical formula Ni₃(CO₃)(OH)₄·4H₂O.[1][2][3][4][5] It is a secondary mineral, typically found as encrustations and vein fillings, formed from the alteration of primary nickel and iron-bearing minerals in ultramafic rocks.[2][3][4] While historically recognized as a distinct mineral species, recent studies have cast doubt on its definitive status, suggesting "zaratite" may encompass a range of low-crystalline nickel hydroxycarbonate materials with variable compositions. This guide provides an in-depth technical overview of zaratite, summarizing its physicochemical properties, crystallographic data, and the experimental protocols used for its characterization. The information presented is intended to serve as a valuable resource for researchers and professionals in materials science, geology, and potentially in fields exploring nickel-based compounds for various applications.

Physicochemical and Crystallographic Properties

Zaratite is characterized by its striking color, vitreous to greasy luster, and brittle nature.[2][5] Its properties have been determined through various analytical techniques, providing the data summarized below.

| Property | Value | Source(s) |

| Chemical Formula | Ni₃(CO₃)(OH)₄·4H₂O | [1][2][3][4][5][6] |

| Crystal System | Isometric | [1][2][6] |

| Cell Parameter (a) | 6.16 Å | [1] |

| Unit Cell Volume (V) | 233.74 ų (Calculated) | [1] |

| Color | Emerald-green | [1][2][3] |

| Luster | Vitreous, Greasy | [1][2][5] |

| Streak | Light green | [1] |

| Hardness (Mohs) | 3.5 | [1][2][5] |

| Density (g/cm³) | 2.57 - 2.649 (Measured), 2.67 (Calculated) | [1] |

| Fracture | Conchoidal | [1][2][5] |

| Cleavage | None | [2][5] |

| Optical Class | Isotropic (in part amorphous) | [2] |

| Elemental Composition (Ideal) | Weight % | Source(s) |

| Nickel (Ni) | 46.81 | [1] |

| Oxygen (O) | 46.79 | [1] |

| Hydrogen (H) | 3.22 | [1] |

| Carbon (C) | 3.19 | [1] |

| Oxide Composition (Ideal) | Weight % | Source(s) |

| Nickel(II) Oxide (NiO) | 59.57 | |

| Carbon Dioxide (CO₂) | 11.70 | |

| Water (H₂O) | 28.73 |

Experimental Protocols